4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile
CAS No.:
Cat. No.: VC20353602
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2N2O |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 4-[(1R,2R)-1-amino-2-hydroxypropyl]-2,6-difluorobenzonitrile |
| Standard InChI | InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3/t5-,10+/m1/s1 |
| Standard InChI Key | ZFDXIHZTLYDAOQ-FWOIEVBISA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=CC(=C(C(=C1)F)C#N)F)N)O |
| Canonical SMILES | CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O |
Introduction
1. Structural Overview
The compound 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile consists of the following key features:
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A benzene ring substituted with two fluorine atoms at the 2nd and 6th positions.
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A nitrile group (-C≡N) attached to the benzene ring.
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A chiral side chain containing an amino group (-NH₂) and a hydroxy group (-OH) in the (1R,2R) configuration.
Molecular Formula:
The molecular formula is .
3. Synthesis
General Synthetic Approach:
The synthesis of this compound typically involves:
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Starting Materials: A benzene derivative with appropriate substituents (e.g., 4-fluorobenzonitrile).
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Reaction Steps:
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Introduction of the chiral side chain via enantioselective reactions.
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Use of protecting groups to ensure regioselectivity and stereoselectivity during functional group transformations.
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Final deprotection and purification steps.
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Example Reaction Scheme:
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Reacting a precursor like 4-fluorobenzonitrile with a chiral epoxide under basic conditions.
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The reaction proceeds via nucleophilic attack by an amine to introduce the amino-hydroxypropyl side chain.
4. Applications
Pharmaceutical Potential:
This compound's structure suggests potential biological activity due to its functional groups:
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The nitrile group is often found in bioactive molecules, including enzyme inhibitors.
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The amino-hydroxypropyl side chain may enhance solubility and interaction with biological targets.
Chemical Applications:
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It could serve as an intermediate in the synthesis of more complex molecules.
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The fluorine atoms enhance metabolic stability, making it valuable in drug development.
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